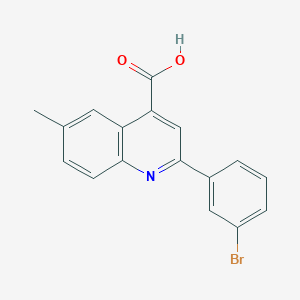

2-(3-Bromophenyl)-6-methylquinoline-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "2-(3-Bromophenyl)-6-methylquinoline-4-carboxylic acid" is a brominated quinoline derivative. Quinoline derivatives are known for their diverse biological activities and are of interest in medicinal chemistry. The presence of a bromine atom and a carboxylic acid group in the molecule suggests potential for further functionalization and bioactivity.

Synthesis Analysis

The synthesis of related quinoline carboxylic acids has been reported in several studies. For instance, a method for synthesizing 3-fluoroquinoline-2-carboxylic acids and 2-bromo-3-fluoroquinoline-4-carboxylic acids involves halogen/metal permutation and carboxylation steps, yielding excellent results . Another study describes the synthesis of 3-halo-2-phenylquinoline-4-carboxylic acids through the Sandmeyer reaction, which involves the replacement of an amino group with a halogen . These methods could potentially be adapted for the synthesis of "this compound."

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be elucidated using spectroscopic techniques and X-ray crystallography. For example, the crystal structure of a related compound, 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, was determined by X-ray analysis, revealing aromatic stacking interactions and hydrogen bonding . Similarly, vibrational spectroscopy and molecular docking studies have been used to analyze the structure and potential interactions of 4-Methylphenylquinoline-2-carboxylate .

Chemical Reactions Analysis

Quinoline derivatives can participate in various chemical reactions. The presence of a carboxylic acid group allows for reactions typical of carboxylic acids, such as esterification and amidation. The bromine atom in the structure can facilitate further functionalization through nucleophilic substitution reactions. For instance, a bromoquinolinium reagent has been used for derivatization of biological carboxylic acids in HPLC-ESI-MS/MS analysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives can be influenced by substituents on the quinoline ring. For example, the introduction of a bromine atom can affect the molecule's mass spectral characteristics due to the bromine isotope pattern . The carboxylic acid group contributes to the compound's acidity and potential for hydrogen bonding. The molecular properties, such as HOMO-LUMO gap and nonlinear optical properties, can be computed using density functional theory, as demonstrated for 4-Methylphenylquinoline-2-carboxylate .

Scientific Research Applications

Novel Synthesis Techniques

2-(3-Bromophenyl)-6-methylquinoline-4-carboxylic acid and similar compounds can be synthesized through novel procedures. A study by Raveglia et al. (1997) describes a method involving the synthesis of 3-amino intermediates, subsequently replaced with chlorine or bromine following the Sandmeyer reaction, yielding good yields of 3-chloro and 3-bromo-2-phenylquinoline-4-carboxylic acids (Raveglia et al., 1997).

Synthesis of Key Intermediates

The compound is a critical intermediate in the synthesis of other chemicals. For instance, Li et al. (2013) demonstrated the synthesis of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, a key intermediate for antitumor antibiotic tetrahydroisoquinoline natural products (Li et al., 2013).

Supramolecular Architectures

Gao et al. (2014) explored noncovalent interactions between 2-methylquinoline/quinoline and carboxylic acids, leading to a better understanding of their binding and resulting in various 1D–3D supramolecular architectures (Gao et al., 2014).

Synthetic Applications in Radical Cyclisation

Allin et al. (2005) utilized 2-(2-Bromophenyl)ethyl groups, similar to this compound, in radical cyclisation reactions onto azoles to synthesize tri- and tetra-cyclic heterocycles, expanding the scope of heterocyclic chemistry (Allin et al., 2005).

Photolabile Protecting Group

Fedoryak and Dore (2002) introduced a new photolabile protecting group for carboxylic acids based on brominated hydroxyquinoline, showing potential for in vivo applications due to its sensitivity to multiphoton-induced photolysis (Fedoryak & Dore, 2002).

Fluorescent Brightening Agents

Rangnekar and Shenoy (1987) discussed the synthesis of 2-aryl-6-bromoquinolines, a category to which this compound belongs, and their potential use as fluorescent brightening agents (Rangnekar & Shenoy, 1987).

Mechanism of Action

Future Directions

properties

IUPAC Name |

2-(3-bromophenyl)-6-methylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrNO2/c1-10-5-6-15-13(7-10)14(17(20)21)9-16(19-15)11-3-2-4-12(18)8-11/h2-9H,1H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSINEIFLWDUHLP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC(=CC=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901215760 |

Source

|

| Record name | 2-(3-Bromophenyl)-6-methyl-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901215760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

725687-88-7 |

Source

|

| Record name | 2-(3-Bromophenyl)-6-methyl-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=725687-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Bromophenyl)-6-methyl-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901215760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.